molecular formula C21H18N2OS B11595721 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine

4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B11595721
M. Wt: 346.4 g/mol
InChI Key: NUTOEKINQSMHQE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

4-(3,4-dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H18N2OS/c1-13-9-10-17(11-14(13)2)24-20-19-18(16-7-5-4-6-8-16)15(3)25-21(19)23-12-22-20/h4-12H,1-3H3

InChI Key

NUTOEKINQSMHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylphenol with 2-bromo-5-phenylthiophene, followed by cyclization with guanidine to form the thienopyrimidine core. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the phenoxy or thienopyrimidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenoxy, methyl, and phenyl groups on the thienopyrimidine core differentiates it from other similar compounds and contributes to its unique properties .

Biological Activity

The compound 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a member of the thienopyrimidine class, which has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is C20H20N2OC_{20}H_{20}N_2O. The compound features a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenoxy group and a phenyl group at specific positions. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have suggested that thienopyrimidine derivatives exhibit significant anticancer activity by inhibiting various kinases involved in cancer cell proliferation. For instance, the compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action: The proposed mechanism involves the inhibition of specific kinases that are critical for cell cycle progression and survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. The anti-inflammatory activity is attributed to its ability to modulate pro-inflammatory cytokines.

Key Findings:

  • Cytokine Modulation: Studies indicate that treatment with the compound leads to decreased levels of TNF-alpha and IL-6 in animal models of inflammation.
  • Animal Models: In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thienopyrimidine derivatives. Various substitutions on the core structure can significantly impact their potency and selectivity.

Substituent PositionSubstituent TypeEffect on Activity
3,4-DimethylAlkylIncreases lipophilicity
6-MethylAlkylEnhances binding affinity
5-PhenylArylImproves selectivity

Research has shown that modifications at these positions can lead to compounds with enhanced biological activities or reduced toxicity profiles.

Case Studies

  • In Vivo Efficacy Study:
    • A study conducted on xenograft models demonstrated that administration of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine resulted in a significant reduction in tumor size compared to untreated controls (p < 0.05).
  • Toxicity Assessment:
    • Toxicological evaluations revealed that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies.

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